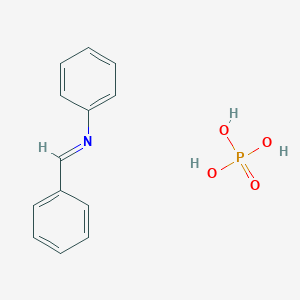
N,1-diphenylmethanimine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenylmethanimine;phosphoric acid is a compound that combines the properties of an imine and a phosphoric acid The imine group is characterized by a nitrogen atom double-bonded to a carbon atom, while the phosphoric acid group contains a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,1-diphenylmethanimine can be synthesized by the reaction of 4-chlorobenzaldehyde with aniline in ethanol at 85°C using a microwave reactor . This method is efficient and provides a high yield of the desired imine derivative.
Phosphoric acid is typically prepared by the reaction of phosphorus pentoxide with water or by the oxidation of phosphorus compounds. Industrially, it is produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock, resulting in phosphoric acid and calcium sulfate as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions
N,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the imine group under mild conditions.
Major Products
Oxidation: Oxides of the imine group.
Reduction: Corresponding amines.
Substitution: Substituted imine derivatives.
Wissenschaftliche Forschungsanwendungen
N,1-diphenylmethanimine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,1-diphenylmethanimine;phosphoric acid involves its interaction with molecular targets through its imine and phosphoric acid groups. The imine group can form covalent bonds with nucleophiles, while the phosphoric acid group can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone-imine: Similar structure but lacks the phosphoric acid group.
Phenylamine: Contains an amine group instead of an imine group.
Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphoric acid but with different properties.
Uniqueness
N,1-diphenylmethanimine;phosphoric acid is unique due to the combination of an imine group and a phosphoric acid group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62729-76-4 |
|---|---|
Molekularformel |
C13H14NO4P |
Molekulargewicht |
279.23 g/mol |
IUPAC-Name |
N,1-diphenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C13H11N.H3O4P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;1-5(2,3)4/h1-11H;(H3,1,2,3,4) |
InChI-Schlüssel |
YJQDULZKRYAAPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


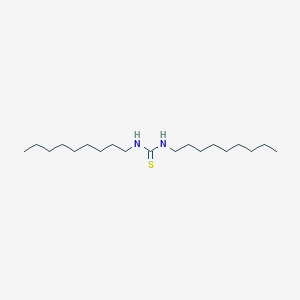
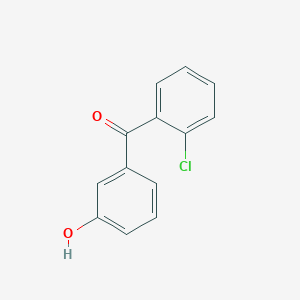

![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

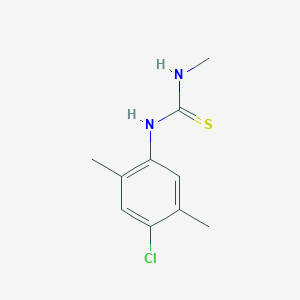
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
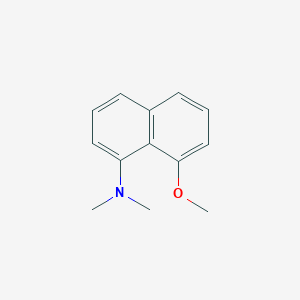
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)

![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
